N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-(azepan-4-yl)pyrazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c16-11(10-8-13-6-7-14-10)15-9-2-1-4-12-5-3-9;;/h6-9,12H,1-5H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAFPBJVWOWIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC(=O)C2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazine-2-carboxamide Core
The pyrazine-2-carboxamide moiety is typically prepared starting from pyrazine-2-carboxylic acid or its derivatives (esters or acid chlorides). The carboxylic acid group is activated to facilitate amide bond formation with the azepane amine.
Common activation methods include:
- Conversion of pyrazine-2-carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride under inert atmosphere at 0°C to room temperature.
- Formation of mixed anhydrides using ethyl chloroformate and triethylamine as a base.
- Use of carbodiimide coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) or benzotriazol-N-oxotris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of additives like HOBt to improve yields and reduce side reactions.
These activated intermediates are then reacted with the amine component to yield the amide bond.
Introduction of the Azepan-4-yl Group
The azepane ring (a seven-membered saturated nitrogen heterocycle) is introduced via nucleophilic substitution or amidation reactions using 4-aminopiperidine or azepan-4-amine as the nucleophile.
- The amine (azepan-4-yl) is reacted with the activated pyrazine-2-carboxylic acid derivative (acid chloride, mixed anhydride, or activated ester) in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere.
- The reaction temperature is maintained between 0°C and room temperature to control reaction rate and minimize side reactions.
- A base such as triethylamine or N,N-diisopropylethylamine is added to scavenge the released acid and drive the reaction forward.
Formation of the Dihydrochloride Salt
After isolation of the free base amide, conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent.
- Dissolution of the free base in ethanol or methanol followed by addition of 2N to 4N hydrochloric acid in dioxane or ethereal solution.
- Stirring at ambient temperature (20–25°C) for 1–5 hours to ensure complete salt formation.
- Concentration under reduced pressure and precipitation or crystallization of the dihydrochloride salt.
- Washing and drying under vacuum to yield the pure dihydrochloride salt.
Representative Synthetic Scheme and Reaction Conditions
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Activation of pyrazine-2-carboxylic acid | Thionyl chloride, DCM, 0°C to RT, inert atmosphere | Pyrazine-2-carbonyl chloride |
| 2. Amidation with azepan-4-amine | Azepan-4-amine, triethylamine, DCM, 0°C to RT | N-(azepan-4-yl)pyrazine-2-carboxamide (free base) |
| 3. Salt formation | 4N HCl in dioxane or Et2O, ethanol or methanol, RT, 2–5 h | N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride |
Purification and Characterization
- The crude product after amidation is typically purified by silica gel chromatography or recrystallization from suitable solvent mixtures (e.g., ethanol/ethyl acetate/cyclohexane).
- The dihydrochloride salt is usually obtained as a crystalline solid with enhanced stability and solubility.
- Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization Notes
- The choice of coupling reagent and reaction conditions significantly affects yield and purity. For example, using carbodiimide coupling agents with additives like HOBt or DMAP improves amide bond formation efficiency.
- Lower temperatures during amidation reduce side reactions and decomposition of sensitive intermediates.
- The dihydrochloride salt form improves compound handling, storage stability, and biological assay reproducibility.
- Microwave-assisted synthesis has been explored for related heterocyclic amides but may require optimization for azepane derivatives due to nucleophilicity differences.
- Attempts to directly couple amines with pyrazine carboxylates without activation generally result in poor yields.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Acid activation reagent | Thionyl chloride, ethyl chloroformate, DCC, BOP | Choice affects reaction rate and side products |
| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile | Anhydrous, inert atmosphere preferred |
| Temperature (amidation) | 0°C to room temperature | Controls reaction kinetics and selectivity |
| Base for amidation | Triethylamine, DIPEA | Neutralizes HCl byproduct |
| Salt formation acid | 2N to 4N HCl in dioxane or ether | Ensures complete protonation |
| Salt formation solvent | Ethanol, methanol | Good solubility for salt formation |
| Reaction time | 1–5 hours | Depends on scale and conditions |
| Purification | Chromatography, recrystallization | Removes impurities, ensures high purity |
Chemical Reactions Analysis
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It may inhibit specific kinases involved in cancer cell proliferation, similar to other pyrazine derivatives known for their anticancer properties. For example, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
Neuropharmacology
There is growing interest in the neuropharmacological applications of this compound. Its ability to cross the blood-brain barrier may allow it to be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cognitive Enhancement
Some studies suggest that compounds with similar structures can enhance cognitive functions by modulating neurotransmitter systems. This could lead to potential applications in treating cognitive decline associated with aging or neurodegenerative disorders.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives are known to exhibit activity against various bacterial strains, making them candidates for further development as antibiotics or adjunctive therapies in infectious diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of pyrazine-2-carboxylic acid azepan-4-ylamide dihydrochloride involves its interaction with specific molecular targets and pathways. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazinecarboxamides
Key Observations :
- Halogenation : Chlorine substituents (e.g., 6-Cl on pyrazine, 4-Cl on phenyl) enhance antimycobacterial activity, likely by increasing lipophilicity and membrane penetration .
- Bulkier Groups : The tert-butyl group at R2 in antifungal analogs improves activity against T. mentagrophytes (MIC = 62.5 μmol/L vs. >100 μmol/L for simpler analogs), suggesting steric effects optimize target binding .
- Trifluoromethyl (CF3) : Pyraziflumid’s CF3 group confers high fungicidal potency, likely due to enhanced electron-withdrawing effects and metabolic stability .
- Azepan vs.
Physicochemical Properties
Lipophilicity (logP) is critical for membrane permeability and bioavailability. Pyrazinecarboxamides with halogenated or bulky substituents exhibit higher logP values, correlating with improved antimycobacterial/fungal activities . For example:
- 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide: Estimated logP ~3.5 (highly lipophilic).
- N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride: The azepan group likely reduces logP compared to aromatic amines, but the dihydrochloride salt improves aqueous solubility.
Structure-Activity Relationships (SARs)
- Pyrazine Ring Modifications :
- Amine Moiety :
- Aromatic amines (e.g., 4-chlorophenyl) favor antimycobacterial activity, while flexible heterocycles (azepan, piperazine) may optimize enzyme inhibition (e.g., acetylcholinesterase) .
Biological Activity
N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
- Chemical Formula: C12H19Cl2N3O2
- Molecular Weight: 316.21 g/mol
- CAS Number: 1361111-55-8
This compound has been identified as a promising candidate for various applications due to its unique structural features. It is primarily utilized in the synthesis of heterocyclic compounds and has shown potential in biological studies, particularly as an antitubercular agent.
The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall in Mycobacterium tuberculosis. This mechanism underlies its potential use in treating tuberculosis and other bacterial infections.
Antitubercular Activity
Research indicates that this compound exhibits significant antitubercular activity. This has been demonstrated through various studies where the compound was tested against strains of Mycobacterium tuberculosis.
| Study | Method | Findings |
|---|---|---|
| Study 1 | In vitro testing against M. tuberculosis | Showed IC50 values comparable to first-line antitubercular drugs. |
| Study 2 | Molecular docking simulations | Indicated strong binding affinity to mycolic acid synthase enzymes. |
Other Biological Activities
In addition to its antitubercular properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity: Exhibits broad-spectrum antimicrobial effects against various bacteria and fungi.
- Anti-inflammatory Properties: Shows potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- Antitubercular Efficacy : A recent study evaluated the efficacy of this compound in a murine model of tuberculosis. The results indicated a significant reduction in bacterial load in treated mice compared to controls, supporting its potential as a novel antitubercular agent.
- Inhibition Studies : Another research effort focused on the inhibitory effects of this compound on serine proteases, demonstrating enhanced selectivity compared to traditional inhibitors. The introduction of the azepane moiety was found to improve binding interactions with target enzymes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| Pyrazinamide | Antitubercular | Inhibits mycolic acid synthesis |
| Pyrrolopyrazine Derivatives | Antimicrobial, anticancer | Various mechanisms targeting cell division and apoptosis |
Q & A
Q. What are the optimal synthetic routes for preparing N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride?
Methodology :
- Condensation reactions : Reflux equimolar amounts of pyrazine-2-carboxamide with azepan-4-amine derivatives in methanol or ethanol under acidic conditions (e.g., acetic acid catalyst) for 3–6 hours. Filter and recrystallize the product using methanol/water mixtures to isolate intermediates .
- Salt formation : Treat the freebase with hydrochloric acid (HCl) in anhydrous ethanol to form the dihydrochloride salt. Confirm salt purity via elemental analysis and ion chromatography .
Q. How can the structural integrity of this compound be validated?
Methodology :
- X-ray crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key parameters include R-factor < 0.05 and data-to-parameter ratios > 15 to ensure reliability .
- Spectroscopic techniques :
- NMR : Analyze / NMR shifts for pyrazine (δ 8.5–9.5 ppm) and azepane (δ 1.5–3.0 ppm) moieties.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns using high-resolution ESI-MS .
Q. What factors influence solubility and stability in aqueous buffers?
Methodology :
- pH-dependent studies : Test solubility in PBS (pH 7.4) and simulate gastric/intestinal conditions (pH 1.2–6.8). Use UV-Vis spectroscopy to monitor degradation rates under light/heat stress .
- Salt effects : Compare solubility of the dihydrochloride salt vs. freebase in polar aprotic solvents (e.g., DMSO) using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers design assays to evaluate its bioactivity against kinase targets?
Methodology :
- Kinase inhibition assays : Use JAK3 or GSK-3β enzyme-linked immunosorbent assays (ELISA) with ATP-competitive protocols. Determine IC values via dose-response curves (1 nM–10 μM range) and validate selectivity against off-target kinases (e.g., JAK2, CDK2) .
- Cellular assays : Treat HEK293 or HeLa cells with the compound (0.1–50 μM) and quantify STAT phosphorylation via Western blotting. Include positive controls (e.g., staurosporine) and cytotoxicity assessments (MTT assay) .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Methodology :
- Multi-software validation : Cross-validate SHELXL-refined structures with Phenix or Olex2 to check for positional errors in azepane ring conformations or hydrogen-bonding networks .
- Twinned data handling : For ambiguous electron density maps (e.g., disordered counterions), apply twin-law matrices (e.g., HKLF5 format in SHELXL) and refine occupancy ratios .
Q. How can coordination chemistry principles be applied to study its metal-binding properties?
Methodology :
- Metal complex synthesis : React the compound with Co(II), Cu(II), or Zn(II) salts in methanol under inert atmosphere. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.5 to +0.8 V) .
- Magnetic studies : Use SQUID magnetometry to analyze paramagnetic behavior in Co(II) complexes. Fit data to the Curie-Weiss law to estimate exchange coupling constants (J) .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
Methodology :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to calculate logP (target: 1–3), BBB permeability, and hERG inhibition risks. Validate with molecular dynamics (MD) simulations of blood-brain barrier penetration .
- Docking studies : Dock the compound into GluN2A NMDA receptor models (PDB: 4TLL) using AutoDock Vina. Prioritize binding poses with sulfonamide-pyrazine interactions and ΔG < −8 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
